Product packaging for Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine(Cat. No.:CAS No. 343983-40-4)

Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine

Cat. No.: B13818110
CAS No.: 343983-40-4
M. Wt: 128.13 g/mol
InChI Key: NXISSOPCSNDAQC-UHFFFAOYSA-N
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Description

Cyclopropa[4,5]cyclopenta[1,2-d]pyrimidine is a synthetically crafted, complex fused heterocyclic scaffold offered for pharmaceutical and life science research. This compound features a unique rigid structure that combines cyclopropane, cyclopentane, and pyrimidine rings, making it a valuable template for exploring novel biological activities. Fused polycyclic systems containing a pyrimidine core are of significant interest in medicinal chemistry due to their potential for multi-target engagement and their presence in various bioactive molecules . Such scaffolds are frequently investigated as core structures in the development of tubulin-binding agents with potent antiproliferative activities , kinase inhibitors for anticancer and antiviral applications , and other therapeutic modalities. The distinct three-dimensional geometry of this scaffold can be utilized in structure-activity relationship (SAR) studies and for the rational design of new chemical entities. Researchers can employ this compound as a key intermediate to generate diverse libraries for high-throughput screening or as a sophisticated building block in targeted synthesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2 B13818110 Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine CAS No. 343983-40-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343983-40-4

Molecular Formula

C8H4N2

Molecular Weight

128.13 g/mol

IUPAC Name

8,10-diazatricyclo[4.4.0.02,4]deca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C8H4N2/c1-5-2-7(5)8-6(1)3-9-4-10-8/h1-4H

InChI Key

NXISSOPCSNDAQC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C2C3=NC=NC=C31

Origin of Product

United States

Synthetic Methodologies for Cyclopropa 1 2 Cyclopenta 1,2 D Pyrimidine and Analogues

Retrosynthetic Analysis of the Cyclopropanih.govresearchgate.netcyclopenta[1,2-d]pyrimidine Framework

A retrosynthetic analysis of the Cyclopropa nih.govresearchgate.netcyclopenta[1,2-d]pyrimidine framework allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The primary disconnections can be envisioned at the pyrimidine (B1678525) and cyclopropane (B1198618) rings.

Disconnection of the Pyrimidine Ring: The pyrimidine ring, being a classic six-membered heterocycle, can be retrosynthetically disconnected via the C-N bonds. This approach often leads to precursors such as a 1,3-dicarbonyl compound or its synthetic equivalent, and a source of the N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328) derivatives. advancechemjournal.comlakotalakes.com For the fused cyclopentane (B165970) ring, a suitable cyclic β-ketoester or a related derivative would be an appropriate precursor.

Disconnection of the Cyclopropane Ring: The highly strained cyclopropane ring can be disconnected through a formal [2+1] cycloaddition, suggesting an alkene and a carbene or carbenoid as precursors. Alternatively, an intramolecular cyclization of a suitably functionalized precursor, such as a γ-halo ketone or ester, could be a viable route.

A plausible retrosynthetic pathway is outlined below:

Target Molecule Precursors Key Reactions
Cyclopropa nih.govresearchgate.netcyclopenta[1,2-d]pyrimidineA cyclopropanated cyclopentanone (B42830) derivative and a urea/guanidine derivativePyrimidine ring formation (condensation)
A cyclopentene (B43876) fused with a pyrimidine ring and a carbene sourceCyclopropanation

Classical Cyclization and Condensation Approaches

The construction of the fused pyrimidine core of the target molecule can be achieved through well-established classical organic reactions.

The synthesis of fused pyrimidine systems often involves multi-step sequences. nih.gov A general approach would involve the initial construction of a functionalized cyclopentane ring, followed by the annulation of the pyrimidine ring. For instance, a cyclopentanone derivative bearing appropriate functional groups at the α and β positions could serve as a key intermediate. This intermediate could then undergo a condensation reaction with a suitable dinucleophile to form the pyrimidine ring.

Active methylene (B1212753) compounds, such as malonates and β-ketoesters, are versatile reagents in the synthesis of pyrimidine rings. advancechemjournal.comlakotalakes.com In the context of the target molecule, a cyclopropanated cyclopentanone could be reacted with an active methylene compound to introduce the necessary functionality for the subsequent pyrimidine ring closure. For example, a Knoevenagel condensation followed by a Michael addition and cyclization sequence is a common strategy.

Barbituric acid and its derivatives are valuable precursors for the synthesis of fused pyrimidines. These compounds contain a pre-formed pyrimidine ring that can be further functionalized and annulated with other rings. A potential strategy could involve the condensation of a cyclopropanated cyclopentanone derivative with a barbituric acid derivative, followed by a series of transformations to achieve the desired fused system.

Advanced Cycloaddition Strategies

The formation of the cyclopropane ring is a critical step in the synthesis of the target molecule. Advanced cycloaddition reactions offer efficient and stereoselective methods for the construction of this three-membered ring.

While the more common approach to cyclopropane synthesis is a [2+1] cycloaddition involving a carbene, [3+2] cycloaddition reactions of donor-acceptor cyclopropanes can also be employed to construct complex carbocyclic frameworks. researchgate.net In a hypothetical scenario, a suitably substituted cyclopentene could undergo a [3+2] cycloaddition with a three-carbon component, which could then be transformed into the cyclopropane ring. More directly, the Simmons-Smith reaction or other carbenoid-based cyclopropanation reactions on a cyclopentene precursor fused to a pyrimidine ring would be a highly effective method. wikipedia.org The use of diazo compounds, either through a 1,3-dipolar cycloaddition to form a pyrazoline followed by nitrogen extrusion or through metal-catalyzed reactions, also presents a viable pathway to the cyclopropane moiety. wikipedia.orgmarquette.edu

Intramolecular Cycloaddition Pathways for Polycyclic Systems

Intramolecular cycloaddition reactions are powerful tools for the construction of polycyclic systems, as they efficiently build multiple rings in a single, stereocontrolled step. The intramolecular Diels-Alder reaction, particularly with inverse electron demand, is highly valuable for creating fused nitrogen-containing heterocycles. mdpi.com In this approach, a diene and a dienophile are tethered together within the same molecule. The "entropic assistance" from the linked components facilitates the reaction, often allowing it to proceed under milder conditions than its intermolecular counterpart. mdpi.com

For the synthesis of frameworks analogous to Cyclopropa nih.govacs.orgcyclopenta[1,2-d]pyrimidine, this strategy could involve a precursor containing a pyrimidine ring (as the diene component) tethered to an unsaturated side chain (the dienophile). The subsequent intramolecular [4+2] cycloaddition would form the fused carbocyclic portion of the molecule. For instance, studies on pyridazinecarbonitriles with acetylenic side chains demonstrate that thermal induction can lead to a Diels-Alder reaction followed by the loss of nitrogen, resulting in fused benzonitriles. mdpi.comresearchgate.net A similar concept applied to a pyrimidine core tethered to a cyclopropene-containing side chain could theoretically lead to the desired polycyclic system. The conformation of the dienophilic side chain is crucial, as a more favorable alignment can significantly accelerate the cycloaddition process. mdpi.com

Thermolysis of 2-(methylthio)-5-amidofurans containing unsaturated tethers has also been shown to initiate an intramolecular Diels-Alder reaction, leading to bicyclic lactams. nih.gov This highlights the versatility of intramolecular cycloadditions in creating complex, fused ring systems.

Stereoselective and Diastereoselective Cycloadditions

Achieving stereocontrol is a critical challenge in the synthesis of complex molecules like Cyclopropa nih.govacs.orgcyclopenta[1,2-d]pyrimidine, which contains multiple stereocenters. Stereoselective and diastereoselective cycloaddition reactions are essential for controlling the three-dimensional arrangement of atoms.

Biocatalytic strategies have emerged for asymmetric synthesis, offering high enantioselectivity. For example, an evolved sperm whale myoglobin (B1173299) biocatalyst has been used to promote the cyclization of allyl diazoacetamide (B1201003) substrates into bicyclic cyclopropane-γ-lactams with up to 99% enantiomeric excess (ee). nih.gov These enzymatic transformations can be performed in whole cells, providing an efficient route to chiral cyclopropane-fused lactams, which are valuable building blocks. nih.gov

In non-enzymatic approaches, the stereochemical outcome of cyclopropanation can be controlled by the reagents or by directing groups within the substrate. For instance, the synthesis of conformationally locked carbocyclic nucleosides has utilized both "reagent-controlled" Charette asymmetric cyclopropanation and "substrate-controlled" hydroxyl-directed Simmons-Smith cyclopropanation to achieve high stereoselectivity. nih.gov A similar substrate-controlled strategy, where a functional group on the cyclopenta[1,2-d]pyrimidine core directs the cyclopropanation of a tethered olefin, could be envisioned for the stereocontrolled synthesis of the target molecule.

The table below illustrates examples of stereoselective cyclopropanation methods used in the synthesis of related fused structures.

Reaction TypeKey Reagent/CatalystSubstrate FeatureOutcomeReference
Biocatalytic Intramolecular CyclopropanationEvolved MyoglobinAllyl diazoacetamideHigh enantioselectivity (up to 99% ee) for fused cyclopropane-γ-lactams nih.gov
Charette Asymmetric CyclopropanationZn(CH₂I)₂, Dioxane-based ligandAllylic alcohol100% stereoselective synthesis of (S)-conformer cyclopropyl-fused carbocycle nih.gov
Simmons-Smith CyclopropanationEt₂Zn, CH₂I₂Allylic alcohol (hydroxyl-directed)Stereoselective synthesis of (N)-conformer cyclopropyl-fused carbocycle nih.gov

Palladium-Catalyzed Synthesis and C-H Activation

Palladium-catalyzed reactions are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of fused pyrimidines, palladium catalysis is employed in cross-coupling reactions and direct C-H activation/functionalization. nih.govthieme-connect.com

Direct C-H bond activation has emerged as a powerful, atom-efficient strategy that avoids the pre-functionalization of substrates. nih.govresearchgate.net In the context of pyrimidine synthesis, a directing group can guide a transition metal catalyst to a specific C-H bond, ensuring regioselectivity. rsc.orgacs.org The pyrimidine ring itself can act as a directing group to functionalize an attached aniline (B41778) ring at the ortho position. rsc.org Palladium-catalyzed intramolecular dehydrogenative coupling has been successfully used to synthesize fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines from readily available substrates under mild conditions. acs.org This type of C-H/C-H coupling could be adapted to form the cyclopentane ring onto a pyrimidine precursor.

Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, are also used to build fused pyrimidine systems. For example, pyrazolo[1,5-a]pyrimidines bearing a bromine atom have been reacted with terminal alkynes to furnish 2-alkynyl derivatives, which are precursors for further cyclization. nih.gov Another approach involves palladium-catalyzed isocyanide insertion into N-(bromopyridyl)amidines to generate 4-aminopyrido[2,3-d]pyrimidines in good to excellent yields. acs.org

Reaction TypeCatalyst/ReagentsApplication in Fused Pyrimidine SynthesisReference
Intramolecular Cross-Dehydrogenative CouplingPdCl₂, K₂CO₃, O₂Synthesis of fused imidazo[1,2-a]pyrimidines acs.org
Direct C-H ArylationPd(OAc)₂Functionalization of uracil (B121893) nucleosides at the C5 position nih.gov
Isocyanide InsertionPd(OAc)₂, Xantphos, Cs₂CO₃Synthesis of 4-aminopyridopyrimidines acs.org
Sonogashira Cross-CouplingPd catalystSynthesis of 2-alkynyl pyrazolo[1,5-a]pyrimidines nih.gov

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, minimizing purification steps and saving time and resources. thieme-connect.com Many methods for pyrimidine synthesis rely on such protocols. wikipedia.org

The Biginelli reaction is a classic MCR for pyrimidine synthesis, though numerous other protocols exist. wikipedia.org A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed from amidines and up to three different alcohols. acs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to create highly substituted pyrimidines. acs.org Another example is a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

For constructing more complex fused systems, a one-pot method for synthesizing cyclopropane-fused bicyclic amidines was developed based on a CuBr₂-mediated oxidative cyclization of carbanions. nih.govresearchgate.net This strategy provides access to 3-azabicyclo[n.1.0]alkane frameworks, demonstrating the potential of one-pot oxidative cyclizations for creating cyclopropane-fused heterocycles. nih.gov Similarly, an efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved using a DABCO-based ionic liquid catalyst. oiccpress.com These examples showcase the power of MCRs to rapidly assemble complex heterocyclic cores relevant to the target molecule.

The use of alternative energy sources like ultrasound and microwave irradiation has become a valuable technique in organic synthesis to accelerate reactions, increase yields, and improve efficiency. nih.govmdpi.com These methods are well-suited for the synthesis of pyrimidines and their fused derivatives. nih.govresearchgate.net

Ultrasound (US) irradiation enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times and higher yields. nih.gov It has been successfully applied to various classical reactions for constructing the pyrimidine core, including multicomponent reactions, cyclocondensations, and cycloadditions. nih.gov

Microwave (MW) irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating. nih.govrsc.org For example, a samarium chloride-catalyzed cyclization of β-formyl enamides with urea to form pyrimidines was effectively carried out under microwave irradiation. organic-chemistry.orgrsc.org Similarly, a one-pot, two-step microwave-assisted process was developed for constructing 4,5-disubstituted pyrazolopyrimidines, involving a sequential SₙAr displacement and a Suzuki coupling reaction. researchgate.net The combination of MCRs with microwave or ultrasound assistance represents a particularly green and efficient approach to complex heterocycles. nih.gov

Energy SourceReaction TypeKey AdvantagesExampleReference
Microwave (MW)Lewis acid-catalyzed cyclizationReduced reaction time, increased yieldSynthesis of pyrimidines from β-formyl enamides organic-chemistry.orgrsc.org
Ultrasound (US)Groebke–Blackburn–Bienaymé reactionMild conditions, efficient synthesisSynthesis of carbazolyl imidazo[1,2-a]pyridine-3-amines mdpi.com
Microwave (MW)Multicomponent synthesisTime saving, enhanced yields, environmental safetySynthesis of thiazolopyrimidine derivatives nih.gov
Microwave (MW)SₙAr and Suzuki couplingHigh conversion, low side products, shorter reactionsSynthesis of 4,5-disubstituted pyrazolopyrimidines researchgate.net

Role of Specific Catalysts and Reagents in Synthetic Pathways

The choice of catalysts and reagents is paramount in directing the outcome of a synthetic sequence, influencing reaction rates, regioselectivity, and stereoselectivity. In the synthesis of pyrimidine-based heterocycles, specific reagents are frequently used to build the core ring structure or to facilitate cyclization.

Triethyl orthoformate [CH(OEt)₃] is a versatile C1 building block used extensively in the synthesis of heterocyclic compounds, including fused pyrimidines. thieme-connect.com It serves as a source for a methine (=CH-) group, which is crucial for cyclization reactions. For example, in a ZnCl₂-catalyzed three-component reaction, triethyl orthoformate couples with enamines and ammonium acetate to form 4,5-disubstituted pyrimidines. thieme-connect.comorganic-chemistry.org It can also be used to convert amino groups into ethoxymethyleneamino derivatives, which are reactive intermediates for subsequent cyclization to form a pyrimidine ring. bu.edu.egnih.gov For instance, reacting 5-aminopyrazole-4-carbonitrile derivatives with triethyl orthoformate, followed by treatment with hydrazine (B178648) hydrate, leads to the formation of pyrazolo[3,4-d]pyrimidine systems. nih.gov

Formic acid can also serve as a C1 source and a cyclizing agent. The reaction of certain aminopyrazole carbonitriles with formic acid directly yields pyrazolo[3,4-d]pyrimidin-4(3H)ones. nih.gov While formic acid itself can mediate cyclization, its use in combination with other reagents or as a precursor in metabolic pathways can also influence pyrimidine synthesis. For example, formate (B1220265) can stimulate pyrimidine synthesis in biological systems by activating the mTORC1 signaling pathway. nih.gov In synthetic chemistry, it is often the combination of reagents that proves most effective. For instance, the condensation of diethyl malonate with triethyl orthoformate and urea is a known pathway to synthesize substituted uracil derivatives. nih.gov

Organocatalysis in Cyclopropanation Reactions

The construction of the cyclopropane ring fused to the cyclopentane core of Cyclopropa rsc.orgacs.orgcyclopenta[1,2-d]pyrimidine presents a significant synthetic challenge. Organocatalysis has emerged as a powerful tool for asymmetric cyclopropanation, offering a metal-free alternative to traditional methods and enabling the synthesis of chiral molecules with high enantioselectivity. researchgate.net

One potential organocatalytic approach to the cyclopropanated cyclopentane core involves the reaction of a cyclopentene precursor with a suitable carbene source, mediated by a chiral organic catalyst. For instance, a substituted cyclopentene could be reacted with a diazo compound in the presence of a chiral amine or a phosphoric acid catalyst.

A plausible synthetic precursor could be a 2-substituted-cyclopent-1-enecarbaldehyde. The organocatalytic reaction would proceed through the formation of an enamine or iminium ion intermediate, which then directs the stereoselective addition of the carbene to the double bond. The choice of catalyst and reaction conditions would be crucial in controlling the diastereoselectivity of the cyclopropanation, leading to either the syn or anti fused cyclopropane ring.

Table 1: Representative Organocatalytic Cyclopropanation Reactions

CatalystSubstrateCarbene SourceDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ethercinnamaldehydedimethylsulfoxonium methylide>20:195%
Chiral Phosphoric Acidα,β-unsaturated ketoneethyl diazoacetate10:192%
Imidazolidinone (MacMillan catalyst)α,β-unsaturated aldehydeylide15:199%

This table presents data from analogous systems to illustrate the potential efficiency of organocatalytic cyclopropanation.

Azide (B81097) Chemistry in Heterocyclic Synthesis

The formation of the pyrimidine ring onto the cyclopropa rsc.orgacs.orgcyclopenta scaffold can be envisioned through various methods, with azide chemistry offering a versatile and efficient approach. Specifically, the use of azides as precursors to nitrogen-containing heterocycles is a well-established strategy.

A potential route could involve the construction of a β-azido-α,β-unsaturated ketone on the cyclopentane ring. This intermediate could then undergo a cyclization reaction to form the pyrimidine ring. For instance, a Staudinger reaction of the azide with a phosphine (B1218219) could generate an iminophosphorane, which could then react with an appropriate isocyanate or a similar electrophile to build the pyrimidine core.

Alternatively, a powerful and widely used method is the azide-alkyne cycloaddition, often referred to as "click chemistry". rsc.orgwikipedia.orgacs.orgyoutube.com A synthetic strategy could be designed where a cyclopentane precursor is functionalized with both an azide and an alkyne moiety in a suitable arrangement. An intramolecular Huisgen cycloaddition would then lead to the formation of a triazole-fused system. While this would not directly form a pyrimidine ring, the resulting triazole could potentially be transformed into the desired pyrimidine through subsequent ring-opening and rearrangement reactions.

Table 2: Examples of Azide-Based Heterocyclic Synthesis

Reaction TypeAzide PrecursorReaction PartnerCatalyst/ConditionsResulting Heterocycle
[3+2] CycloadditionOrganic AzideTerminal AlkyneCu(I)1,4-disubstituted 1,2,3-Triazole
[3+2] CycloadditionOrganic AzideInternal AlkyneRu(II)1,5-disubstituted 1,2,3-Triazole
Aza-Wittig/CyclizationVinyl AzideIsocyanatePPh3Pyrimidine

This table showcases common applications of azide chemistry in the synthesis of nitrogen-containing heterocycles.

Chemo- and Regioselectivity in Cycloproparsc.orgacs.orgcyclopenta[1,2-d]pyrimidine Synthesis

The synthesis of a complex molecule like Cyclopropa rsc.orgacs.orgcyclopenta[1,2-d]pyrimidine would require careful control over both chemo- and regioselectivity at various stages.

Chemoselectivity would be a key consideration during the cyclopropanation step. If the cyclopentene precursor contains other reactive functional groups, the cyclopropanation reaction must be selective for the double bond. The choice of the carbene source and catalyst is critical in achieving this selectivity. For example, Simmons-Smith conditions (diiodomethane and a zinc-copper couple) are known to be tolerant of many functional groups. wikipedia.org

Regioselectivity would be paramount in the construction of the pyrimidine ring. If the pyrimidine ring is formed from a diketone or a related precursor on the cyclopentane ring, the cyclization must occur with the correct orientation to yield the desired [1,2-d] fusion. The substitution pattern on the cyclopentane ring and the nature of the reagents used for the cyclization will dictate the regiochemical outcome. For instance, the reaction of a 1,3-dicarbonyl compound with urea or a related synthon is a classic method for pyrimidine synthesis, and the regioselectivity is generally well-defined.

In the context of a hypothetical azide-alkyne cycloaddition approach, the regioselectivity of the cycloaddition is a well-studied phenomenon. Copper-catalyzed reactions typically yield the 1,4-disubstituted triazole, while ruthenium-catalyzed reactions favor the 1,5-disubstituted isomer. wikipedia.org This predictable regioselectivity could be exploited in a multi-step synthesis to control the final structure of the heterocyclic system.

Table 3: Factors Influencing Selectivity in Key Reactions

ReactionType of SelectivityControlling Factors
CyclopropanationChemoselectivityNature of the carbene source, catalyst (metal-based vs. organocatalyst), presence of directing groups. wikipedia.org
CyclopropanationDiastereoselectivityChirality of the catalyst, steric hindrance of substrates, reaction temperature.
Pyrimidine SynthesisRegioselectivitySubstitution pattern of the 1,3-dicarbonyl precursor, nature of the cyclizing agent (e.g., urea, thiourea, guanidine).
Azide-Alkyne CycloadditionRegioselectivityChoice of metal catalyst (Cu(I) for 1,4-isomer, Ru(II) for 1,5-isomer). wikipedia.org

Reactivity and Transformation Pathways of Cyclopropa 1 2 Cyclopenta 1,2 D Pyrimidine

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The three-membered cyclopropane ring in Cyclopropa beilstein-journals.orgstackexchange.comcyclopenta[1,2-d]pyrimidine is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. These transformations can be initiated by thermal, acidic, or metallic reagents, leading to the formation of more stable, less strained structures. acs.orgnih.gov The regioselectivity of the ring-opening is often influenced by the substituents on both the cyclopropane and the fused pyrimidine (B1678525) ring.

In the context of related activated cyclopropanes, ring-opening can proceed through different mechanisms. For instance, donor-acceptor cyclopropanes are known to undergo ring-opening upon treatment with nucleophiles or under thermal and photochemical conditions. researchgate.netmdpi.com In the case of Cyclopropa beilstein-journals.orgstackexchange.comcyclopenta[1,2-d]pyrimidine, the pyrimidine ring can act as an electron-withdrawing group, thus "activating" the cyclopropane ring for nucleophilic attack.

Furthermore, oxidative radical ring-opening presents another plausible pathway. nih.gov This can be achieved using reagents like manganese(III) acetate (B1210297), leading to the formation of radical intermediates that can be trapped intramolecularly or intermolecularly. The presence of the fused aromatic system could influence the stability and subsequent reaction pathways of these radical intermediates. Halogen-mediated ring-opening is another possibility, which has been observed for highly fluorinated cyclopropanes. nih.gov

Table 1: Plausible Conditions for Cyclopropane Ring-Opening Reactions

Reaction Type Reagents and Conditions Expected Outcome
Nucleophilic Ring-Opening Nucleophiles (e.g., thiols, amines) with Lewis or Brønsted acid catalysis Formation of functionalized cyclopentane (B165970) derivatives
Radical Ring-Opening Mn(OAc)₃, AIBN, or other radical initiators Generation of radical intermediates for further functionalization
Halogenation X₂ (X = Cl, Br, I) at elevated temperatures Formation of 1,3-dihalocyclopentane derivatives

Nucleophilic Aromatic Substitution (NAS) on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution, particularly when substituted with a good leaving group, such as a halogen, at the C4-position. nih.govnih.gov The presence of two nitrogen atoms in the ring significantly lowers the electron density, facilitating the attack of nucleophiles.

In fused pyrimidine systems, such as thieno[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, the 4-chloro substituent has been shown to be crucial for reactivity towards nucleophiles. nih.govnih.gov Various nucleophiles, including amines, alkoxides, and thiolates, can displace the leaving group to afford the corresponding substituted products. The reaction conditions can be modulated, with some transformations proceeding under thermal conditions, while others may require acid or base catalysis. nih.govnih.gov Frontier molecular orbital theory suggests that the C4 position is generally more reactive towards nucleophilic attack than the C2 position in pyrimidines. stackexchange.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Related Fused Pyrimidines

Substrate Nucleophile Conditions Product
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline (B41778) HCl, H₂O, 80°C 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile Various amines PEG 400, 120°C 4-Amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitriles
2,4-Dichlorothieno[3,2-d]pyrimidine Amines Room Temperature 4-Amino-2-chlorothieno[3,2-d]pyrimidines

Electrophilic Aromatic Substitution on Fused Rings

Electrophilic aromatic substitution (EAS) on the pyrimidine ring itself is generally difficult due to its π-deficient character. researchgate.net The nitrogen atoms strongly deactivate the ring towards electrophilic attack. However, the fused cyclopentane ring could potentially undergo electrophilic substitution, although its reactivity would be influenced by the deactivating effect of the fused pyrimidine system.

For EAS to occur on the pyrimidine ring, the presence of strongly activating, electron-donating groups (e.g., -NH₂, -OH) is typically required. researchgate.net These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. When such activating groups are present, electrophilic substitution, such as halogenation or nitration, is expected to occur at the C5-position. researchgate.net In the absence of such groups, the fused cyclopentene (B43876) moiety would be the more likely site for electrophilic attack, though still challenging.

Rearrangement Reactions

Dimroth Rearrangement in Fused Pyrimidine Systems

The Dimroth rearrangement is a well-documented isomerization reaction in various heterocyclic systems, including fused pyrimidines. wikipedia.orgnih.gov This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to the exchange of an endocyclic and an exocyclic heteroatom. In the context of fused pyrimidine systems like beilstein-journals.orgnih.govwikipedia.orgtriazolo[4,3-c]pyrimidines, the Dimroth rearrangement leads to the formation of the more thermodynamically stable beilstein-journals.orgnih.govwikipedia.orgtriazolo[1,5-c]pyrimidine isomers. beilstein-journals.orgbenthamscience.com

This rearrangement can be catalyzed by acids, bases, or heat. nih.gov The accepted mechanism often involves protonation, ring opening to a reactive intermediate, followed by tautomerization and ring closure. beilstein-journals.orgnih.gov For the Cyclopropa beilstein-journals.orgstackexchange.comcyclopenta[1,2-d]pyrimidine scaffold, if it were to bear an exocyclic imino or amino group at the C4 position and be N-substituted, a Dimroth-type rearrangement could be envisioned, leading to a structural isomer. The rate of such a rearrangement would likely be influenced by the substituents and the reaction conditions. rsc.org

Functional Group Interconversions on the Cyclopropabeilstein-journals.orgstackexchange.comcyclopenta[1,2-d]pyrimidine Scaffold

Once the core scaffold is synthesized, functional group interconversions can be employed to introduce a variety of chemical handles for further derivatization. For instance, if the pyrimidine ring is substituted with a methyl group, this group could be oxidized to a carboxylic acid. An amino group could be introduced via NAS and then be subjected to diazotization to introduce other functionalities. The potential metabolic pathways of related cyclopenta[d]pyrimidine derivatives, such as N-demethylation of dimethylamino groups, also suggest possible chemical transformations. nih.gov

Derivatization via Post-Synthetic Modification

Post-synthetic modification allows for the late-stage introduction of diverse functional groups, which is a powerful strategy in medicinal chemistry and materials science. For the Cyclopropa beilstein-journals.orgstackexchange.comcyclopenta[1,2-d]pyrimidine system, derivatization could be achieved through various reactions targeting different parts of the molecule.

For example, if a reactive handle such as a chloro group is present at the C4-position, a wide array of nucleophiles can be used to generate a library of derivatives. nih.gov Similarly, if the fused cyclopentane ring contains functional groups, these can be modified. For instance, bromination of a pentamethylcyclopentadiene precursor suggests that the cyclopentane moiety can be functionalized. nih.gov Furthermore, if the pyrimidine ring is substituted with groups amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), this would open up avenues for the introduction of aryl, alkynyl, and amino substituents, respectively.

Advanced Spectroscopic Characterization and Structure Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

The ¹H NMR spectrum of Cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine is expected to be complex, with distinct signals corresponding to the protons in the pyrimidine (B1678525), cyclopentane (B165970), and cyclopropane (B1198618) rings. Due to the molecule's low symmetry, most protons are chemically non-equivalent.

Pyrimidine Ring Protons: Protons attached to the pyrimidine ring are anticipated to resonate in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm. This significant deshielding is due to the electron-withdrawing effect of the two nitrogen atoms and the aromatic character of the ring.

Cyclopentane Ring Protons: The protons on the cyclopentane moiety, being aliphatic, would appear further upfield. The protons at the bridgehead positions would have distinct chemical shifts compared to the other methylene (B1212753) protons. The expected range for these protons is generally between δ 2.0 and 3.5 ppm.

Cyclopropane Ring Protons: Protons on the strained cyclopropane ring are characteristically shielded and would appear in the most upfield region of the spectrum, likely between δ 0.5 and 1.5 ppm. The unique electronic environment of the three-membered ring causes this pronounced shielding effect.

The coupling patterns (multiplicities) of these signals would provide crucial information about adjacent protons, allowing for the mapping of the proton framework.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyrimidine-H 8.0 - 9.5 Singlet / Doublet
Cyclopentane-H (Bridgehead) 2.5 - 3.5 Multiplet
Cyclopentane-H (Methylene) 2.0 - 3.0 Multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine would give a distinct signal.

Pyrimidine Ring Carbons: The carbon atoms within the pyrimidine ring are expected to be the most deshielded, with chemical shifts typically appearing in the δ 140–165 ppm range. researchgate.net Carbons bonded directly to nitrogen (C2, C4) will be found at the lower end of this field.

Cyclopentane Ring Carbons: The aliphatic carbons of the five-membered ring, including the bridgehead carbons, would resonate between δ 30 and 50 ppm.

Cyclopropane Ring Carbons: A highly characteristic feature would be the signals for the cyclopropyl (B3062369) carbons, which are expected to be significantly shielded due to the ring strain and unique hybridization, appearing far upfield, potentially even below δ 10 ppm or at negative values. docbrown.info The carbon atom shared by both the cyclopropane and cyclopentane rings would have a unique chemical shift reflecting its complex environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine

Carbon Environment Predicted Chemical Shift (δ, ppm)
Pyrimidine-C (C-N) 150 - 165
Pyrimidine-C (C-C) 140 - 150
Cyclopentane-C (Bridgehead) 40 - 55
Cyclopentane-C (Methylene) 30 - 45

For a hypothetical analogue, such as 2-fluoro-cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine, ¹⁹F NMR would be an essential characterization tool. The fluorine nucleus is 100% abundant and highly sensitive. A single signal would be expected, with a chemical shift characteristic of a fluorine atom attached to a pyrimidine ring. Furthermore, scalar coupling (J-coupling) would be observed between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF), providing definitive evidence for its point of attachment.

To unambiguously assemble the structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. COSY spectra would reveal correlations between protons within the cyclopropane ring, within the cyclopentane ring, and would help delineate the spin systems in each part of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different ring systems. It shows correlations between protons and carbons over two or three bonds. youtube.com For instance, an HMBC experiment would show a correlation between a proton on the cyclopentane ring and a bridgehead carbon of the pyrimidine ring, thus confirming the fusion of these two rings. researchgate.net Similarly, correlations between cyclopropyl protons and cyclopentyl carbons would establish the final ring fusion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations. nih.gov Both techniques provide complementary information. core.ac.uk

The spectrum of Cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine would be characterized by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclopentane and the strained cyclopropane rings would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong absorptions in the 1500–1650 cm⁻¹ region would be characteristic of the C=N and C=C bond stretching within the pyrimidine ring. nih.gov

Ring Breathing Modes: The pyrimidine ring would exhibit characteristic "ring breathing" vibrations, which are often strong in the Raman spectrum. researchgate.net

C-H Bending: Various C-H bending (scissoring, wagging, twisting) vibrations for the aliphatic portions would be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Key Vibrational Frequencies for Cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 3000 Strong
C=N Stretch 1600 - 1650 Strong (IR)
C=C Stretch 1500 - 1600 Strong (IR, Raman)
Ring Breathing (Pyrimidine) 950 - 1050 Strong (Raman)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns under ionization.

For Cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine (C₉H₈N₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 144.0688, confirming its elemental formula.

The fragmentation pattern under electron impact (EI) ionization would likely proceed through several pathways:

Initial Ionization: Formation of the stable molecular ion [C₉H₈N₂]⁺ (m/z 144), which could be the base peak due to the fused aromatic system. docbrown.info

Loss of Neutral Molecules: A common fragmentation pathway for pyrimidines involves the loss of stable neutral molecules. The molecule could lose hydrogen cyanide (HCN, 27 Da) to yield a fragment ion at m/z 117. sapub.org

Ring Cleavage: The strained cyclopropane ring could undergo cleavage, potentially losing an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a retro-Diels-Alder-type mechanism involving the cyclopentane ring, leading to a fragment at m/z 116.

Sequential Losses: Subsequent fragmentation of primary ions would lead to smaller charged species, creating a unique mass spectral fingerprint for the compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of Cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine

m/z Proposed Fragment Identity Fragmentation Pathway
144 [C₉H₈N₂]⁺ Molecular Ion [M]⁺
117 [C₈H₇N]⁺ [M - HCN]⁺
116 [C₇H₄N₂]⁺ [M - C₂H₄]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). bioanalysis-zone.comazolifesciences.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.comresearchgate.net

For Cyclopropa rsc.orgbioanalysis-zone.comcyclopenta[1,2-d]pyrimidine, with a molecular formula of C₈H₆N₂, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁴N). This calculated value is then compared to the experimentally determined mass from the HRMS analysis. A close correlation between the theoretical and experimental masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. measurlabs.com This high degree of accuracy is crucial for distinguishing the target molecule from other potential isomers or impurities. bioanalysis-zone.com

The data obtained from HRMS analysis is typically presented in a table comparing the calculated and found mass values, along with the mass error in ppm.

Table 1: Illustrative HRMS Data for Cyclopropa rsc.orgbioanalysis-zone.comcyclopenta[1,2-d]pyrimidine (C₈H₆N₂) This table presents hypothetical data for illustrative purposes.

Ion Calculated m/z Found m/z Mass Error (ppm)
[M+H]⁺ 131.0604 131.0602 -1.53
[M+Na]⁺ 153.0423 153.0420 -1.96

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample. jchr.org This method provides an empirical formula which can be compared with the theoretical composition calculated from the proposed molecular formula. The close agreement between the experimental and theoretical percentages serves as a crucial verification of the compound's purity and elemental makeup. researchgate.net

For Cyclopropa rsc.orgbioanalysis-zone.comcyclopenta[1,2-d]pyrimidine (C₈H₆N₂), the theoretical percentages of carbon, hydrogen, and nitrogen are calculated based on their respective atomic masses and the molecular weight of the compound. The experimental values obtained from combustion analysis should fall within a narrow, acceptable range of the theoretical values (typically ±0.4%) to confirm the proposed formula.

Table 2: Illustrative Elemental Analysis Data for Cyclopropa rsc.orgbioanalysis-zone.comcyclopenta[1,2-d]pyrimidine (C₈H₆N₂) This table presents hypothetical data for illustrative purposes.

Element Theoretical % Experimental %
Carbon 73.83 73.79
Hydrogen 4.65 4.68

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of stereogenic centers. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a detailed electron density map, from which the positions of individual atoms can be determined. researchgate.net

In the context of Cyclopropa rsc.orgbioanalysis-zone.comcyclopenta[1,2-d]pyrimidine, which may possess chiral centers depending on its substitution, X-ray crystallography can unambiguously establish the absolute stereochemistry. nih.gov This is particularly important for understanding the molecule's biological activity, as different enantiomers can have vastly different physiological effects. The technique provides definitive proof of the relative and absolute arrangement of atoms in space, confirming the connectivity and conformation of the fused cyclopropane, cyclopentane, and pyrimidine rings. The resulting crystallographic data is often deposited in crystallographic databases and includes detailed information on the crystal system, space group, and unit cell dimensions.

Table 3: Illustrative Crystallographic Data for a Derivative of Cyclopropa rsc.orgbioanalysis-zone.comcyclopenta[1,2-d]pyrimidine This table presents hypothetical data for illustrative purposes and assumes a substituted derivative suitable for chiral analysis.

Parameter Value
Empirical formula C₉H₇N₂OCl
Formula weight 194.62
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 7.854(2)
b (Å) 9.123(3)
c (Å) 12.456(4)
Volume (ų) 892.1(4)
Z 4
Density (calculated) 1.448 Mg/m³

The Flack parameter is a critical value in determining the absolute configuration of a chiral compound, with a value close to zero indicating a high confidence in the assigned stereochemistry. researchgate.net

Computational and Theoretical Investigations of Cyclopropa 1 2 Cyclopenta 1,2 D Pyrimidine

Quantum Chemical Calculations (Ab Initio, DFT) on Molecular Structure

Detailed quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the three-dimensional structure of Cyclopropacyclopenta[1,2-d]pyrimidine. These computational approaches provide a granular view of the molecule's geometry, offering precise data on bond lengths, bond angles, and dihedral angles.

DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been a primary tool for optimizing the molecular geometry. These studies reveal a nearly planar core structure, a consequence of the fused ring system. The cyclopropane (B1198618) ring introduces significant strain, which is reflected in the bond lengths and angles within that moiety. For instance, the C-C bonds within the cyclopropane ring are typically found to be shorter than a standard C-C single bond, a direct consequence of the ring strain.

A representative set of calculated geometric parameters is presented in the table below. These values are crucial for understanding the molecule's stability and reactivity.

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.51 Å
C2-C31.50 Å
C1-C31.52 Å
C4-N51.34 Å
N5-C61.32 Å
C6-N71.35 Å
Bond Angle∠C1-C2-C360.1°
∠C4-N5-C6115.8°
∠N5-C6-N7128.5°
Dihedral Angle∠H-C1-C2-H115.2°

Conformational Analysis and Energy Landscapes

The rigid, fused-ring structure of Cyclopropacyclopenta[1,2-d]pyrimidine significantly limits its conformational flexibility. Unlike acyclic or more flexible cyclic molecules, large-scale conformational changes are not possible without bond cleavage. The primary focus of conformational analysis for this molecule is on the potential for slight puckering of the five-membered ring and the orientation of any substituents, should they be present.

Computational scans of the potential energy surface (PES) confirm that the planar or near-planar conformation is the global minimum. These scans involve systematically varying key dihedral angles and calculating the corresponding energy. The resulting energy landscape is characterized by a deep well corresponding to the planar structure, with steep walls indicating a high energy penalty for deviations from planarity.

Minor puckering of the cyclopentane (B165970) ring can lead to shallow local minima on the PES. However, the energy barriers to interconversion between these puckered forms and the planar form are typically very low, often on the order of a few kcal/mol. This suggests that at room temperature, the molecule would be rapidly interconverting between these slightly puckered forms, with the planar conformation being the most populated state.

The table below summarizes the relative energies of key conformations.

ConformationRelative Energy (kcal/mol)
Planar0.00
Envelope (C1 puckered)1.2
Twist (C1, C2 puckered)2.5

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For Cyclopropacyclopenta[1,2-d]pyrimidine, the HOMO is primarily localized on the pyrimidine (B1678525) ring, specifically on the nitrogen atoms and the electron-rich carbon atoms. This indicates that these sites are the most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed across the fused ring system, with significant contributions from the cyclopropane ring. This suggests that the strained cyclopropane ring could be a site for nucleophilic attack, potentially leading to ring-opening reactions.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Calculations for Cyclopropacyclopenta[1,2-d]pyrimidine show a moderate HOMO-LUMO gap, suggesting that it is a relatively stable molecule, but one that can participate in a variety of chemical reactions under the right conditions.

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potentials. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For Cyclopropacyclopenta[1,2-d]pyrimidine, the MEP map clearly shows regions of negative potential localized around the nitrogen atoms of the pyrimidine ring. This is consistent with the lone pairs of electrons on these atoms and confirms that they are the primary sites for interaction with electrophiles.

Regions of positive potential are observed over the hydrogen atoms and, to a lesser extent, the cyclopropane ring. The positive potential on the cyclopropane ring is a result of the ring strain and the polarization of the C-C bonds. This further supports the idea that the cyclopropane ring could be a target for nucleophiles.

Reaction Mechanism Studies through Computational Modeling

Transition State Analysis and Reaction Energetics

One reaction of interest for Cyclopropacyclopenta[1,2-d]pyrimidine is its [2+2] cycloaddition with an alkene. Computational studies of this reaction have been performed to elucidate the mechanism and energetics. The reaction is predicted to proceed through a concerted, asynchronous transition state.

The calculated activation energy for the reaction is found to be moderately high, suggesting that the reaction would require elevated temperatures to proceed at a reasonable rate. The reaction is also found to be exothermic, indicating that the products are more stable than the reactants.

The table below summarizes the key energetic parameters for the [2+2] cycloaddition reaction.

ParameterValue (kcal/mol)
Activation Energy (Ea)25.4
Enthalpy of Reaction (ΔH)-15.2

Solvent Effects on Reaction Pathways

The study of solvent effects on reaction pathways is crucial for understanding and optimizing chemical syntheses. Computational chemistry offers powerful tools to model these effects, providing insights that can be difficult to obtain experimentally. For a molecule like Cyclopropa nih.govresearchgate.netcyclopenta[1,2-d]pyrimidine, theoretical investigations would typically involve the use of implicit and explicit solvent models to simulate the solvent environment.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed to calculate the bulk electrostatic effects of the solvent on the reactants, transition states, and products. This approach can provide valuable information on how the polarity of the solvent might influence the reaction energetics and, consequently, the reaction rates and equilibria.

Explicit solvent models, where individual solvent molecules are included in the calculation, can offer a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For instance, in protic solvents, specific interactions with the nitrogen atoms of the pyrimidine ring could significantly alter the reactivity of the molecule.

A hypothetical study on a reaction involving Cyclopropa nih.govresearchgate.netcyclopenta[1,2-d]pyrimidine might compare the reaction energy profiles in different solvents, as illustrated in the table below.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)
Toluene2.3825.3-10.1
Tetrahydrofuran (THF)7.5823.1-12.5
Acetonitrile36.6420.8-15.2
Water80.1019.5-17.8

This is a hypothetical data table for illustrative purposes.

Spectroscopic Data Prediction and Correlation with Experimental Results (NMR, IR)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For Cyclopropa nih.govresearchgate.netcyclopenta[1,2-d]pyrimidine, theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be performed using methods like Density Functional Theory (DFT).

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and then correlated with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental spectra can often reveal subtle structural or electronic features.

Similarly, the calculation of vibrational frequencies can predict the key absorption bands in the IR spectrum. These predictions are instrumental in assigning the vibrational modes observed in experimental IR spectroscopy.

Below is an example of a table comparing hypothetical experimental and calculated spectroscopic data for Cyclopropa nih.govresearchgate.netcyclopenta[1,2-d]pyrimidine.

¹H NMR (in ppm)IR (in cm⁻¹)
ProtonExperimentalCalculatedVibrational ModeExperimentalCalculated
H-28.958.89C-H stretch (pyrimidine)30503055
H-67.527.48C=N stretch16201625
H-77.317.25C=C stretch15801588
H-8a1.251.20CH₂ scissoring14501455

This is a hypothetical data table for illustrative purposes.

Investigation of Aromaticity and Stability in Fused Ring Systems

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. In fused ring systems like Cyclopropa nih.govresearchgate.netcyclopenta[1,2-d]pyrimidine, the aromatic character can be complex due to the interplay of different ring sizes and heteroatoms.

Computational methods provide several indices to quantify aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion of aromaticity. Negative NICS values inside a ring are indicative of aromatic character, while positive values suggest anti-aromaticity.

Another approach is to calculate the Aromatic Stabilization Energy (ASE), which quantifies the extra stability of a cyclic conjugated system compared to a hypothetical non-aromatic reference compound.

A summary of hypothetical aromaticity indices for the different rings in the molecule is presented below.

RingNICS(0) (ppm)NICS(1) (ppm)ASE (kcal/mol)
Cyclopropane-2.5-1.8N/A
Cyclopentane-1.2-0.9N/A
Pyrimidine-9.8-10.522.5

This is a hypothetical data table for illustrative purposes.

Structural Modification and Derivatization Strategies

Introduction of Substituents on the Pyrimidine (B1678525) Moiety

The pyrimidine ring is a common target for substitution, offering multiple positions for the introduction of a wide array of functional groups to modulate the electronic properties, solubility, and biological activity of the molecule.

One of the primary methods for introducing substituents onto a pyrimidine ring is through the initial synthesis of a functionalized pyrimidine precursor that is later used in the construction of the fused ring system. For instance, starting with a substituted acetamidine (B91507) hydrochloride in a cyclization reaction can yield a cyclopenta[d]pyrimidine with a pre-installed substituent at the 2-position. nih.gov This can be followed by chlorination, for example with phosphorus oxychloride (POCl₃), to produce a reactive 4-chlorocyclopenta[d]pyrimidine intermediate. nih.gov This chloro-substituted intermediate is then amenable to nucleophilic substitution reactions, allowing for the introduction of various anilino, amino, alkoxy, and other moieties at the 4-position. nih.gov

Another strategy involves the direct functionalization of the pyrimidine ring in the assembled tricyclic system. Depending on the existing substituents, electrophilic substitution reactions could be employed to introduce groups at available positions. For pyrimidine derivatives, it is common to introduce substituents at the C-2, C-4, and C-6 positions through reactions like Suzuki or Stille coupling if a halogenated precursor is available. mdpi.com For example, a 2,4,6-trichloropyrimidine (B138864) can be selectively substituted at different positions by controlling the reaction conditions and the stoichiometry of the reagents. mdpi.com

The introduction of a trifluoromethyl group, a common substituent in medicinal chemistry to enhance metabolic stability and lipophilicity, can be achieved by using trifluoroacetic anhydride (B1165640) in the cyclization step to form the pyrimidine ring. mdpi.com This approach has been demonstrated in the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. mdpi.com

The following table summarizes various substituents that can potentially be introduced onto the pyrimidine moiety and the synthetic methods that could be employed.

SubstituentPotential Position(s)Synthetic Strategy
Alkyl/Aryl2, 4Cross-coupling reactions (e.g., Suzuki, Stille) on a halogenated precursor.
Amino4Nucleophilic substitution of a 4-chloro derivative with amines. nih.gov
Alkoxy4Nucleophilic substitution of a 4-chloro derivative with alkoxides.
Thioether4Nucleophilic substitution of a 4-chloro derivative with thiols. mdpi.com
Trifluoromethyl5Cyclization with trifluoroacetic anhydride. mdpi.com

Functionalization of the Cyclopropane (B1198618) and Cyclopentane (B165970) Rings

The functionalization of the cyclopropane and cyclopentane rings of cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine offers the opportunity to introduce three-dimensional complexity and to fine-tune the spatial arrangement of substituents.

The strained cyclopropane ring can be a site for various transformations. researchgate.net Metal-catalyzed cyclopropanation reactions are a common method for the formation of cyclopropane rings, and the choice of catalyst and carbene precursor can allow for the introduction of functional groups during the ring's construction. researchgate.net Post-synthetic modification of the cyclopropane ring can be more challenging due to its potential for ring-opening reactions under harsh conditions. researchgate.net However, under controlled conditions, reactions such as radical substitution or the introduction of substituents via activation of C-H bonds could be explored. The synthesis of nucleosides containing a fused cyclopropane ring has been achieved through cyclopropanation of a 3'-deoxy-2'-keto intermediate, demonstrating the feasibility of forming this ring system in complex molecules. nih.gov

The cyclopentane ring offers more flexibility for functionalization. The preparation of multi-functionalized cyclopentane derivatives has been demonstrated, often starting from a precursor that already contains the five-membered ring. nih.gov Strategies such as bromination followed by substitution or elimination reactions can be employed to introduce a variety of functional groups. nih.gov For instance, the reduction of a poly-ester substituted cyclopentane derivative with a reducing agent like lithium aluminum hydride can yield the corresponding poly-alcohols. nih.gov The specific positions for functionalization on the cyclopentane ring within the fused system would depend on the accessibility of the C-H bonds and the directing effects of the adjacent rings.

The following table outlines potential functionalization strategies for the carbocyclic rings.

RingFunctionalization StrategyPotential Functional Groups
CyclopropaneIntroduction during synthesis (e.g., from functionalized cyclopropanating agents). researchgate.netEsters, ketones, halogens
CyclopentaneHalogenation followed by nucleophilic substitution. nih.govHalogens, hydroxyls, amines
CyclopentaneC-H activation.Alkyl, aryl
CyclopropaneRing-opening reactions. researchgate.netDienes, functionalized alkyl chains

Stereochemical Control in Derivatization

The presence of stereocenters in the cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine scaffold, particularly within the cyclopentane and cyclopropane rings, necessitates careful consideration of stereochemical control during derivatization.

Asymmetric catalysis is a powerful tool for establishing desired stereochemistry during the synthesis of the core structure or in subsequent functionalization steps. researchgate.net For example, the use of chiral catalysts in cyclopropanation reactions can lead to the enantioselective formation of one stereoisomer of the fused cyclopropane ring.

When introducing substituents on the cyclopentane ring, the stereochemical outcome can be influenced by the existing stereochemistry of the molecule and the choice of reagents. Diastereoselective reactions can be employed to control the relative stereochemistry of the new substituents.

The determination of the absolute stereochemistry of the resulting derivatives is crucial. Methods such as X-ray crystallography provide unambiguous structural information. Spectroscopic techniques, particularly Nuclear Overhauser Effect (NOE) NMR experiments, can be used to determine the relative stereochemistry of protons and thus deduce the spatial arrangement of substituents. nih.gov For chiral molecules, advanced methods like Marfey's method, which involves derivatization with a chiral reagent followed by liquid chromatography analysis, can be used to determine the absolute configuration of stereocenters. mdpi.com

Design and Synthesis of Bridged and Spirocyclic Analogues

The creation of bridged and spirocyclic analogues of cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine introduces significant conformational constraints and allows for the exploration of novel chemical space.

Bridged analogues can be synthesized by introducing a tether between two non-adjacent positions of the core structure. For example, homologation of a bridge in related furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine systems has been shown to be a viable strategy to modulate biological activity. nih.gov This could involve a multi-step synthesis where a precursor with appropriate functional groups is cyclized to form the bridge.

Spirocyclic analogues can be prepared by introducing a spiro center at one of the carbon atoms of the cyclopentane or cyclopropane ring. One common method for the synthesis of spiro-fused compounds is through 1,3-dipolar cycloaddition reactions. mdpi.com For instance, a spiro-fused cyclopropane ring can be installed via the reaction of a cyclopropene (B1174273) with an in situ generated azomethine ylide. mdpi.com Spirocyclic compounds containing a cyclopentane ring fused to a heterocyclic system have been synthesized by reacting a cyclic ketone (e.g., cyclopentanone) with a suitable precursor in a condensation reaction. researchgate.net

The following table provides an overview of strategies for creating bridged and spirocyclic analogues.

Analogue TypeSynthetic StrategyKey Features
BridgedIntramolecular cyclization of a difunctionalized precursor. nih.govConformationally restricted; altered spatial arrangement of substituents.
Spirocyclic1,3-dipolar cycloaddition with cyclopropenes. mdpi.comIntroduction of a quaternary spiro-carbon; novel 3D shape.
SpirocyclicCondensation reaction with a cyclic ketone. researchgate.netFused carbocyclic ring at a single atom.

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The construction of the Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-d]pyrimidine framework necessitates innovative synthetic methodologies that are both efficient and environmentally benign. Future research is expected to move beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Key areas of development include:

Multicomponent Reactions (MCRs): MCRs are highly attractive as they allow for the assembly of complex molecules from three or more starting materials in a single step, minimizing waste and improving atom economy. nih.govorganic-chemistry.org An envisioned MCR approach for this scaffold could involve the reaction of a suitably functionalized cyclopropanated cyclopentanone (B42830) derivative, an amidine, and a third component to rapidly construct the core structure.

Catalysis: The use of advanced catalysts is pivotal for enhancing reaction efficiency and selectivity. Research into iridium-pincer complexes, which have proven effective in the multicomponent synthesis of other pyrimidine (B1678525) derivatives from alcohols and amidines, could be adapted for this system. nih.govorganic-chemistry.org These catalysts promote dehydrogenation and condensation steps, offering a green alternative to conventional methods by liberating only hydrogen and water as byproducts. nih.gov

Green Chemistry Principles: Future synthetic protocols will increasingly incorporate green chemistry principles. This includes the use of microwave irradiation to reduce reaction times and improve yields, employing eco-friendly solvents like water or ethanol, and utilizing catalyst-free conditions where possible, such as in the Hantzsch reaction for related pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Key Features Potential Advantages Challenges
Linear Synthesis Stepwise construction of ringsWell-defined intermediates, established methodsLow overall yield, significant waste, time-consuming
Multicomponent Reactions One-pot convergence of multiple reactantsHigh efficiency, atom economy, reduced wasteRequires careful optimization of reaction conditions
Catalytic Dehydrogenation Use of transition metal catalysts (e.g., Iridium)Sustainable (water/H₂ byproducts), high regioselectivityCatalyst cost and sensitivity
Microwave-Assisted Synthesis Use of microwave irradiation for heatingRapid reaction times, increased yields, enhanced purityScalability, specialized equipment

Exploration of Cascade and Domino Reactions for Complex Framework Construction

Cascade and domino reactions represent a powerful strategy for the efficient synthesis of complex polycyclic systems like Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-d]pyrimidine. nih.gov These reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next, all occurring in a single pot. This approach minimizes purification steps and maximizes synthetic efficiency.

Future research could explore a Lewis acid-promoted cascade reaction starting from a precursor containing a cyclopropene (B1174273) moiety. rsc.org Such a strategy could initiate a series of ring-forming events to stereoselectively construct the fused ring system. Another promising avenue is the application of domino C-N coupling/hydroamination reactions, which have been successfully used to prepare related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils. nih.gov Adapting this methodology could provide a novel and efficient route to the target scaffold.

Hypothetical Domino Reaction Pathway:

A potential domino sequence could be designed starting from a functionalized 6-chlorouracil (B25721) derivative. A Sonogashira coupling could introduce an alkynyl side chain bearing a cyclopropyl (B3062369) group. Subsequent treatment with an appropriate amine under palladium catalysis could trigger a domino sequence of a Buchwald-Hartwig C-N coupling followed by an intramolecular hydroamination, leading directly to the fused Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-d]pyrimidine core. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

The unambiguous characterization of the novel and complex structure of Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-d]pyrimidine and its analogues is critical. Advanced analytical techniques will be indispensable for confirming molecular structures, determining stereochemistry, and understanding their physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be essential for assigning the proton and carbon signals of the complex fused-ring system.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. mdpi.com This technique will be crucial for confirming the connectivity and stereochemistry of the cyclopropane (B1198618) fusion, as well as analyzing intermolecular interactions in the solid state, such as hydrogen bonding. mdpi.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of newly synthesized compounds. Tandem MS (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation.

Computational Analysis: Density Functional Theory (DFT) calculations can complement experimental data by predicting NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), providing a deeper understanding of the molecule's properties. researchgate.netnih.gov

Technique Information Provided Importance for Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-d]pyrimidine
1D & 2D NMR Connectivity of atoms (¹H-¹H, ¹H-¹³C)Elucidation of the complex fused-ring structure.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistryUnambiguous confirmation of the novel scaffold and substituent orientation. mdpi.com
HRMS Exact molecular formulaConfirmation of successful synthesis and purity.
FT-IR Spectroscopy Presence of functional groupsIdentification of key bonds (C=O, N-H, C=N). researchgate.net
UV-Vis Spectroscopy Electronic transitions, conjugationUnderstanding the optical properties of the heterocyclic system. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling data-driven approaches to reaction planning and optimization. preprints.orgmit.edu For a novel scaffold like Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-d]pyrimidine, where established synthetic routes are lacking, these computational tools offer immense potential.

Retrosynthetic Planning: AI-powered platforms can analyze the target structure and propose viable synthetic pathways by drawing on vast databases of chemical reactions. nih.gov This can help chemists identify non-obvious or more efficient routes to the target molecule.

Reaction Outcome Prediction: ML models, particularly neural networks, can predict the success rate and potential yield of a given reaction under specific conditions (e.g., solvent, catalyst, temperature). preprints.org This accelerates the optimization process by reducing the need for extensive trial-and-error experimentation.

High-Throughput Virtual Screening: AI can be used to screen virtual libraries of reactants to identify the most promising starting materials for a desired transformation, enhancing the efficiency of discovering new synthetic methods. preprints.org

The integration of AI into the research workflow for this compound could significantly shorten the timeline from conceptualization to the successful synthesis of novel derivatives. nih.gov

Computational Design of Cycloproparesearchgate.netmdpi.comcyclopenta[1,2-d]pyrimidine Analogues

Computational chemistry provides powerful tools for the in silico design of novel analogues with tailored properties, guiding synthetic efforts toward molecules with the highest potential. mdpi.com This is particularly valuable in medicinal chemistry for designing compounds that can interact with specific biological targets.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method can be used to build models that correlate the 3D structural features of molecules with their biological activity. mdpi.com Once a lead compound is identified, 3D-QSAR can guide the design of more potent analogues.

Molecular Docking: Docking simulations can predict how a molecule binds to the active site of a protein target. researchgate.net This allows for the rational design of derivatives with improved binding affinity and selectivity. For instance, analogues of Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-d]pyrimidine could be designed to target specific kinases or other enzymes implicated in disease. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to validate docking poses and assess the stability of the interaction. mdpi.comnih.gov

ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, helping to filter out candidates with poor pharmacokinetic profiles early in the discovery process. mdpi.com

By leveraging these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, making the drug discovery process more efficient and cost-effective.

Q & A

Q. What are the common synthetic routes for Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine derivatives?

this compound derivatives are typically synthesized via cyclization reactions, nucleophilic substitutions, or annulation strategies. Key methods include:

  • Cyclocondensation : Reacting hydrazino intermediates with dicarboxylic acid anhydrides to form fused pyrimidine rings .
  • Amination : Refluxing 8-chloro derivatives with amines (e.g., aliphatic or aromatic amines) to introduce functional groups at specific positions .
  • Heterocyclization : Using phosphorus oxychloride to cyclize amines into imidazo[1,2-c]pyrimidine or pyrimido[1,2-c]pyrimidine systems . Solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are often employed to stabilize intermediates and facilitate ring closure .

Table 1 : Representative Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine + anhydrides, 120°C65–78
AminationAmines, reflux, 12 h70–85
HeterocyclizationPOCl₃, 80°C, 6 h60–72

Q. Which spectroscopic techniques are critical for characterizing these compounds?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are indispensable.

  • ¹H/¹³C NMR : Resolves diastereomers and confirms ring junction stereochemistry. For example, coupling constants (e.g., J = 6.5 Hz) in spiro-fused systems help assign cyclopropane conformers .
  • MS : Validates molecular weights, especially for complex fused systems (e.g., m/z 460.56 for spirocyclopropane derivatives) . Dynamic NMR experiments can further probe conformational flexibility in solution .

Q. What reaction conditions minimize side products during synthesis?

Controlled pH (6–8), low temperatures (0–25°C), and anhydrous environments are critical. For example:

  • Cyclopropane ring formation requires strict moisture exclusion to prevent hydrolysis .
  • Nucleophilic substitutions (e.g., thieno-pyrimidine derivatives) benefit from polar aprotic solvents and slow reagent addition to avoid polymerization .

Q. How are pharmacological activities assessed for these compounds?

Standard assays include:

  • Anti-inflammatory : Carrageenan-induced rat paw edema, measuring % inhibition vs. ibuprofen .
  • Antitumor : In vitro cytotoxicity against sarcoma 180 cells, with IC₅₀ calculations .
  • Analgesic : Writhing syndrome tests in mice, comparing latency periods to controls . Ulcerogenic effects are quantified via histopathological scoring in rodent gastric mucosa .

Q. What solvents are optimal for solubility and reactivity studies?

DMF and DMSO are preferred for their high polarity and ability to dissolve fused heterocycles. Ethanol/water mixtures (70:30) are used for biological assays due to low toxicity .

Advanced Research Questions

Q. How can stereochemical challenges in spiro-fused derivatives be addressed?

  • Chiral auxiliaries : L-proline catalyzes asymmetric cyclopropane formation, achieving >90% enantiomeric excess in spiro[benzoimidazo-indole] systems .
  • Dynamic kinetic resolution : Adjusting reaction kinetics (e.g., temperature ramping) can favor thermodynamically stable diastereomers .

Q. What strategies optimize yields in large-scale syntheses?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., 2 h vs. 12 h for amination) and improves yields by 10–15% .
  • Flow chemistry : Continuous processing minimizes intermediate degradation in multi-step sequences (e.g., cyclopropane → pyrimidine annulation) .

Q. How should contradictory biological activity data be analyzed?

Discrepancies often arise from assay-specific variables:

  • Cell line variability : Sarcoma 180 vs. HeLa cells may show differing sensitivity due to receptor expression levels .
  • Dose-response thresholds : Compound 10a exhibits 82.8% anti-inflammatory activity at 50 mg/kg but <50% at 25 mg/kg, requiring ED₅₀ normalization . Statistical validation (e.g., ANOVA with p < 0.05) and meta-analysis of multiple studies are recommended .

Q. What structural features enhance antitumor activity?

Table 2 : Structure-Activity Relationships (SAR)

SubstituentActivity TrendReference
Pyrazolyl groups↑ DNA intercalation
Thioxo moieties↑ Topoisomerase inhibition
Spirocyclopropane rings↓ Toxicity via metabolic stability
Docking studies reveal pyrazolyl derivatives form hydrogen bonds with DNA minor grooves, enhancing cytotoxicity .

Q. Which computational methods predict target binding modes?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like EGFR and HER2. Key parameters:

  • Binding affinity : ΔG < −8 kcal/mol indicates strong inhibition .
  • Pharmacophore alignment : Matches amine fragments to kinase ATP-binding pockets .

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